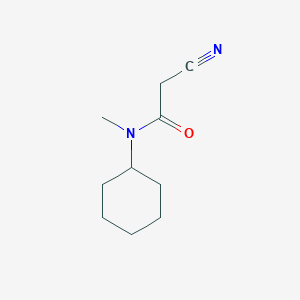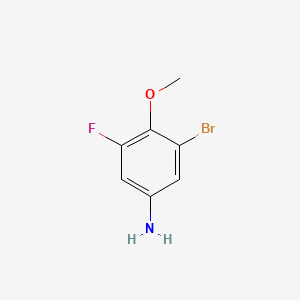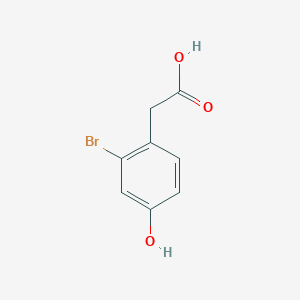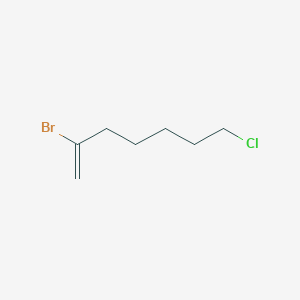
4-(4-Acetoxyphenyl)-2-bromo-1-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(4-Acetoxyphenyl)-2-bromo-1-butene" is a synthetic organic molecule that is not directly mentioned in the provided papers. However, related compounds and synthetic methods can be inferred from the synthesis of similar brominated and acetoxy-substituted aromatic compounds. For instance, the synthesis of acetylene-terminated monomers involving bromo-terminated compounds and subsequent reactions to introduce acetoxy groups suggests a potential pathway for synthesizing the compound . Additionally, the synthesis of various 4-phenylbutenone derivatives, including bromophenols, provides insight into the reactivity and potential applications of brominated aromatic compounds .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including bromination, esterification, and cross-coupling reactions. For example, the synthesis of acetylene-terminated monomers starts with a Williamson reaction followed by palladium-catalyzed cross-coupling and the removal of protecting groups . Similarly, the synthesis of 4-phenylbutenone derivatives involves reactions with AlCl3 and subsequent inhibitory activity assays . These methods could be adapted to synthesize "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, reveals the influence of substituents on the phenyl ring, such as the electron-withdrawing effect of the bromine atom and the electron-donating properties of methoxy and acetyl groups . These effects are crucial in determining the reactivity and physical properties of the molecule. The molecular structure of "this compound" would likely exhibit similar electronic effects, influencing its reactivity and interactions.
Chemical Reactions Analysis
The chemical reactivity of brominated aromatic compounds is highlighted in the synthesis of various derivatives. For instance, the regioselective bromination of 4-methoxyphenylacetic acid indicates the reactivity of the bromine atom in electrophilic aromatic substitution reactions . The synthesized 4-phenylbutenone derivatives show inhibitory activity against enzymes, suggesting that "this compound" could also participate in biochemical interactions or serve as a pharmaceutical intermediate .
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as melting points, are reported to be significant for their applications. For example, the low melting point of a synthesized alkynyl tertiary alcohol makes it suitable for catalyzed cure studies . The chemical properties, such as the acidity or basicity of the compounds, are influenced by the presence of electron-withdrawing or electron-donating substituents, as seen in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid . These properties would be important to consider when analyzing "this compound".
科学的研究の応用
Synthesis of Key Intermediates
Compounds similar to "4-(4-Acetoxyphenyl)-2-bromo-1-butene" are often key intermediates in the synthesis of more complex molecules. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a molecule akin in complexity and purpose, highlights the importance of developing efficient synthetic routes for intermediates used in pharmaceutical manufacturing, such as flurbiprofen, a non-steroidal anti-inflammatory and analgesic material (Qiu, Gu, Zhang, & Xu, 2009).
Environmental and Material Science
Brominated compounds, similar to the bromo-component in "this compound," are extensively studied for their application in flame retardants and their occurrence in the environment. A review on novel brominated flame retardants discusses their increasing application, environmental fate, toxicity, and the necessity for research on their occurrence and effects (Zuiderveen, Slootweg, & de Boer, 2020).
Catalysis and Organic Synthesis
Metal cation-exchanged clays, for instance, have been used as catalysts for various organic synthesis reactions, indicating the potential for compounds like "this compound" to be involved in or synthesized via catalytic processes. Such studies provide insights into the versatile applications of catalysis in organic chemistry (Tateiwa & Uemura, 1997).
Advances in Chemical Engineering
Research into the optimization of chemical processes, such as the production of Butene-1 via ethylene dimerization, demonstrates the ongoing need to improve efficiency and selectivity in chemical manufacturing. This aligns with the interest in compounds like "this compound" for their potential roles in industrial applications (Alenezi, Manan, & Zaidel, 2019).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-(3-bromobut-3-enyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h5-8H,1,3-4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMUHGDLYNSVFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641204 |
Source


|
| Record name | 4-(3-Bromobut-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890097-88-8 |
Source


|
| Record name | Phenol, 4-(3-bromo-3-buten-1-yl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Bromobut-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



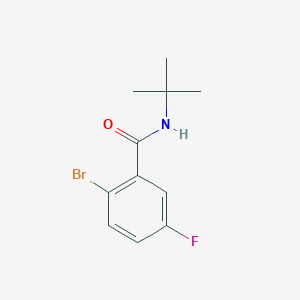

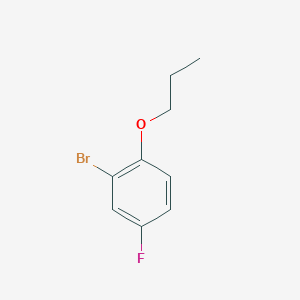
amine](/img/structure/B1290865.png)


![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)
